6-Methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine
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Overview
Description
6-Methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine is a heterocyclic compound with a unique structure that includes both nitrogen and oxygen atoms within its ring system.
Preparation Methods
The synthesis of 6-Methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine can be achieved through several routes. One common method involves the use of 1,1-azobis(cyclohexanecarbonitrile) (ACCN) as an initiator in cyclohexane at reflux conditions. better yields are obtained using azobis(isobutyronitrile) (AIBN) in carbon tetrachloride at reflux, which affords the desired product in 30% yield. Further optimization using t-butanol as a solvent and adding AIBN in portions every hour for 5 hours can improve the yield to 35% .
Chemical Reactions Analysis
6-Methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include lithium diisopropylamide (LDA), propenal, and lithium aluminum hydride (LiAlH4).
Scientific Research Applications
6-Methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of neurology.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine involves its interaction with specific molecular targets. For instance, it acts as a modulator of gamma-aminobutyric acid (GABA) receptors, particularly the delta subunit-containing GABA receptors. This interaction can lead to various physiological effects, including sedation and modulation of neuronal excitability .
Comparison with Similar Compounds
6-Methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine can be compared with other similar compounds such as:
4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-ol: Known for its sedative and hypnotic properties due to its action on GABA receptors.
4-Methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine:
4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol:
Properties
Molecular Formula |
C7H10N2O |
---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
6-methyl-4,5,6,7-tetrahydro-[1,2]oxazolo[4,3-c]pyridine |
InChI |
InChI=1S/C7H10N2O/c1-5-2-7-6(3-8-5)4-10-9-7/h4-5,8H,2-3H2,1H3 |
InChI Key |
NVXZHVDHEPYIDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=NOC=C2CN1 |
Origin of Product |
United States |
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